molecular formula C13H17NO B8155285 N,N-diethyl-3-vinylbenzamide

N,N-diethyl-3-vinylbenzamide

Cat. No. B8155285
M. Wt: 203.28 g/mol
InChI Key: VCMNURRJHDLWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-vinylbenzamide is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-3-vinylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-3-vinylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization of Unsaturated Amide Compounds : It is utilized for polymerizing unsaturated amide compounds like p-vinylbenzamide, forming polymers through proton transfer and vinyl type polymerization (Asahara, 1969). This application also extends to the polymerization of acrylamide (Asahara & Yoda, 1968).

  • Ring-Closing Metathesis Reaction : It is used in the preparation of 2H-2-benzazepine-1,3-diones through ring-closing metathesis reactions, highlighting its role in synthetic organic chemistry (Lebrun et al., 2011).

  • Preparation of N-Acylaminohydroquinones : N,N-diethyl-3-vinylbenzamide assists in preparing N-acylaminohydroquinones containing vinyl groups, which can then be polymerized (Wehr et al., 1974).

  • Synthesis of Redox Resins : It plays a role in synthesizing redox resins and affects the midpoint potential of the hydroquinone/quinone system (Manecke et al., 1978).

  • Health Effects Research : N,N-diethyl-3-vinylbenzamide is also used in researching the health effects of phthalates in human populations (Hauser & Calafat, 2005).

  • Anionic Block Copolymerization : It is used in anionic block copolymerizations of styrene derivatives (Ishizone et al., 1993).

  • Molecular Structure and IR-Spectral Analysis : Its derivatives, like N,N′-diethyl-4-vinylbenzamidinium squarate, are used in studying molecular structure and IR-spectral analysis (Kolev et al., 2006).

  • Study of Diffusion in Glass-Forming Materials : DEET, a related compound, is used to study rotational and translational diffusion in glass-forming materials (Sangoro et al., 2011).

  • Controlling Insect Repellent Release : Modified calcium alginate gel beads with N,N-diethyl-3-methylbenzamide can control the release rate of the insect repellent (Xiao et al., 2006).

  • Pharmacologically Relevant Syntheses : It is utilized in the syntheses of pharmacologically relevant motifs in anticancer agents and SARS-CoV PLpro inhibitors (Cuesta‐Galisteo et al., 2020).

  • Functionalized Vinyl Arenes Synthesis : It aids in synthesizing functionalized vinyl arenes, crucial in organic chemistry (Prakash et al., 2015).

  • Insect Repellent Research : DEET, related to N,N-diethyl-3-vinylbenzamide, is studied for its effectiveness as an insect repellent and its impact on cholinesterase activity (Corbel et al., 2009).

properties

IUPAC Name

3-ethenyl-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-11-8-7-9-12(10-11)13(15)14(5-2)6-3/h4,7-10H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMNURRJHDLWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-vinylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.